molecular formula C11H13NO4 B1667985 Bendiocarb CAS No. 22781-23-3

Bendiocarb

Cat. No.: B1667985
CAS No.: 22781-23-3
M. Wt: 223.22 g/mol
InChI Key: XEGGRYVFLWGFHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bendiocarb primarily targets the enzyme acetylcholinesterase (AChE) in insects . AChE plays a crucial role in the normal transmission of nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound, like other carbamates, acts as a reversible inhibitor of AChE . It binds to the active site of AChE, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine at nerve muscle sites, disrupting the normal transmission of nerve impulses .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway in insects. The accumulation of acetylcholine at nerve muscle sites due to AChE inhibition results in continuous stimulation of the postsynaptic membrane. This overstimulation of the nervous system can lead to symptoms such as convulsions, paralysis, and ultimately death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By inhibiting AChE and causing an accumulation of acetylcholine, this compound disrupts the normal functioning of an insect’s nervous system . This can lead to a range of effects, from behavioral changes to physical paralysis and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, while this compound is moderately mobile, field studies suggest that it generally degrades before leaching through the soil . Furthermore, exposure to even extremely low doses of this compound can have significant effects on non-target organisms, indicating that the environmental presence of this compound, even at trace levels, can have broad ecological implications .

Biochemical Analysis

Biochemical Properties

Bendiocarb functions by inhibiting acetylcholinesterase, an enzyme crucial for the normal transmission of nerve impulses . This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in the paralysis and death of the insect . The interaction between this compound and acetylcholinesterase is reversible, distinguishing it from other types of insecticides that cause permanent inhibition .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In mammalian cells, it can cause cytotoxicity and genotoxicity, as observed in studies on bone marrow cells of the lizard Calotes versicolor . In human immune cells, this compound exposure has been shown to inhibit T cell proliferation and alter cytokine production, indicating its potential to disrupt immune function . Additionally, prenatal exposure to this compound has been associated with changes in fetal immune cell homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses . This results in continuous stimulation of the nerves, causing paralysis and death in insects . The reversible nature of this inhibition allows for the eventual recovery of acetylcholinesterase activity once this compound is metabolized and excreted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time depending on the substrate and environmental conditions. Studies have shown that the residual life of this compound on different surfaces can range from 6 to 13 weeks . The stability and efficacy of this compound are influenced by factors such as temperature, humidity, and the type of surface treated . Over time, this compound can degrade, reducing its effectiveness in controlling pests .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause sublethal biochemical and physiological changes, such as altered grooming behavior and increased oxidative stress in insects . At higher doses, this compound can cause acute toxicity, leading to symptoms such as muscle tremors, vomiting, and diarrhea in mammals . In severe cases, high doses can result in paralysis and death .

Metabolic Pathways

This compound is metabolized in the liver by various enzymes, including cytochrome P450 monooxygenases . These enzymes facilitate the breakdown of this compound into less toxic metabolites, which are then excreted from the body . The metabolic pathways involved in this compound degradation can vary between species, influencing the compound’s toxicity and persistence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its distribution throughout the body . This compound is also capable of crossing the blood-brain barrier, which contributes to its neurotoxic effects . The compound’s distribution is influenced by factors such as lipid solubility and the presence of transport proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with acetylcholinesterase at nerve synapses . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its activity is largely dependent on its ability to reach and inhibit acetylcholinesterase within the cytoplasm .

Chemical Reactions Analysis

Bendiocarb undergoes various chemical reactions, including:

Scientific Research Applications

Bendiocarb has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bendiocarb belongs to the carbamate family of insecticides, which includes compounds like carbaryl, aldicarb, and propoxur . Compared to these compounds, this compound is classified as intermediately toxic and is known for its high insecticidal activity at low dosages . Its unique properties, such as being virtually odorless and not leaving an unsightly deposit, make it acceptable for use in household and public health settings .

Similar Compounds

    Carbaryl: Another carbamate insecticide with similar mechanisms of action but different toxicity levels.

    Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.

    Propoxur: Used in public health for controlling pests like mosquitoes and cockroaches.

This compound’s unique combination of high efficacy, moderate toxicity, and versatility in application makes it a valuable tool in pest control and scientific research.

Properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate
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InChI

InChI=1S/C11H13NO4/c1-11(2)15-8-6-4-5-7(9(8)16-11)14-10(13)12-3/h4-6H,1-3H3,(H,12,13)
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InChI Key

XEGGRYVFLWGFHI-UHFFFAOYSA-N
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Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC)C
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Molecular Formula

C11H13NO4
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DSSTOX Substance ID

DTXSID9032327
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Molecular Weight

223.22 g/mol
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Physical Description

Bendiocarb is a white solid. Melting point 265 °F (129-130 °C). Insoluble in water. Used as a contact insecticide., Odorless white crystals formulated as dusts, granules, wettable powders, and sprays; [EXTOXNET], White solid.
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Solubility

In water, 260 mg/L at 25 °C, 200 g/kg acetone; 100 g/kg dichloromethane; 200 g/kg dioxane; 40 g/kg benzene; 10 g/kg ethanol, 350 ppm in hexane, In dichloromethane 200-300, acetone 15-200, methanol 75-100, ethyl acetate 60-75, p-xylene 11.7, n-hexane 0.225 (all in g/L, 20 °C), Solubility in kerosene 0.03%
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Density

1.25 g/cu cm at 20 °C
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Vapor Density

1.25
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Vapor Pressure

0.0000345 [mmHg], 4.6 mPa /3.45X10-5 mm Hg/ at 25 °C, 5x10-6 mmHg
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Color/Form

White powder, White solid, Colorless, crystalline solid

CAS No.

22781-23-3
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Melting Point

129.6 °C, "265 °F"
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,2-Dimethyl-4-hydroxy-1,3-benzodioxole (14 parts) in benzene (25 parts) was treated with methyl isocyanate (6 parts) and a few drops of triethylamine with cooling. After standing for 30 minutes, the crystals of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate which formed were filtered off and washed with benzene then with petroleum (boiling point below 40° C.) to yield the pure compound as a white solid, melting point 129°-130° C. (16 parts, 85% yield).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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